m-Nisoldipine

Descripción general

Descripción

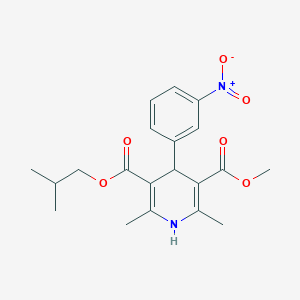

m-Nisoldipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension and chronic angina pectoris. It is a derivative of nisoldipine, with the chemical name 3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate . This compound functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure .

Métodos De Preparación

The preparation of m-Nisoldipine involves several synthetic routes and reaction conditions. One common method is the solvent evaporation technique, where the compound is prepared as an amorphous solid dispersion. This method involves dissolving the drug in a suitable solvent, followed by evaporation to obtain the solid dispersion . Another method is the solvent casting technique, used to develop solid dispersion-based sublingual films of this compound. This involves dissolving the drug in a solvent along with hydrophilic polymers and plasticizers, followed by casting and drying to form films .

Análisis De Reacciones Químicas

m-Nisoldipine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is metabolized primarily by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, in human liver microsomes . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various metabolites that are excreted via urine .

Aplicaciones Científicas De Investigación

m-Nisoldipine has several scientific research applications across various fields. In chemistry, it is used to study the stability and solubility of amorphous solid dispersions . In biology and medicine, it is used to investigate its effects on vascular smooth muscle and cardiac muscle, as well as its potential therapeutic applications in treating hypertension and angina pectoris . In the pharmaceutical industry, this compound is used to develop novel drug delivery systems, such as sublingual films, to improve drug bioavailability and patient compliance .

Mecanismo De Acción

m-Nisoldipine exerts its effects by inhibiting the influx of extracellular calcium ions across the myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by stabilizing voltage-gated L-type calcium channels in their inactive conformation . The decrease in intracellular calcium inhibits the contractile processes of the myocardial and smooth muscle cells, leading to vasodilation, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .

Comparación Con Compuestos Similares

m-Nisoldipine is similar to other dihydropyridine calcium channel blockers, such as nifedipine and amlodipine. it has unique properties that distinguish it from these compounds. For instance, this compound has a more stable solid form when exposed to light compared to nisoldipine . Additionally, it has a less potent negative inotropic effect on the myocardium, making it a safer option for patients with certain cardiovascular conditions . Other similar compounds include nitrendipine and felodipine, which share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical applications .

Actividad Biológica

m-Nisoldipine, a dihydropyridine calcium channel blocker, is primarily used for managing hypertension and angina. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.

This compound exerts its effects by blocking voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac tissues. This inhibition reduces intracellular calcium levels, leading to:

- Vasodilation : Relaxation of vascular smooth muscle results in decreased peripheral resistance and lowered blood pressure.

- Increased Myocardial Oxygen Delivery : By dilating coronary arteries, it enhances blood flow to the heart muscle.

- Decreased Cardiac Workload : The reduction in systemic vascular resistance lowers the heart's oxygen demand.

The pharmacokinetic profile indicates that this compound has an absolute bioavailability of about 5% and a half-life ranging from 7 to 12 hours, with significant protein binding (99%) observed in plasma .

Antihypertensive Activity

Clinical trials have demonstrated the efficacy of this compound in lowering blood pressure. A notable study involving a randomized, double-blind, placebo-controlled design showed significant reductions in both systolic and diastolic blood pressure across various dosages:

| Treatment Group | Systolic BP Reduction (mm Hg) | Diastolic BP Reduction (mm Hg) |

|---|---|---|

| Placebo | 0 | 0 |

| 10 mg | 15 | 13 |

| 20 mg | 18 | 15 |

| 30 mg | 20 | 17 |

The responder rates also indicated a higher proportion of patients achieving target blood pressure levels with increasing doses of this compound .

Anti-Anginal Effects

In patients with chronic stable angina, this compound has shown prolonged antianginal effects. Studies indicate that single oral doses can significantly reduce angina episodes and improve exercise tolerance .

Inflammatory and Other Biological Activities

Recent research has highlighted additional biological activities of this compound beyond its cardiovascular effects:

- Anti-Inflammatory Properties : A study identified nitrosonisoldipine (a photodegradation product) as a selective inhibitor of inflammatory caspases, indicating potential therapeutic applications in inflammatory diseases such as sepsis .

- Cytochrome P450 Interaction : Investigations into the effects of this compound on cytochrome P450 enzymes revealed alterations in their activity and expression, suggesting implications for drug metabolism and interactions .

Case Studies and Clinical Findings

Clinical case studies have provided insights into the long-term effects of this compound on coronary atherosclerosis. One study reported no significant impact on the progression of coronary artery disease over a follow-up period but noted fewer revascularization procedures among treated patients compared to controls .

Propiedades

IUPAC Name |

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSJBSHLMOBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.